

Application Notes and Protocols: Synthesis of Vinylsilanes via Grignard Reaction with Chlorodimethylvinylsilane

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Compound of Interest

Compound Name: Chlorodimethylvinylsilane

Cat. No.: B155262

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinylsilanes are highly versatile synthetic intermediates widely utilized in organic synthesis and materials science.[1][2] Their utility stems from their stability, low toxicity, and the ability to undergo a variety of chemical transformations, including Hiyama coupling, which provides a reliable alternative to other cross-coupling reactions like Suzuki and Stille.[2] The silicon moiety in vinylsilanes can influence the electronic and steric properties of a molecule, making them valuable in the design of novel bioactive compounds and pharmaceuticals.[3][4] One of the most direct and established methods for synthesizing functionalized vinylsilanes is through the Grignard reaction, where a suitable Grignard reagent reacts with a chlorosilane derivative.

This document provides detailed protocols for the synthesis of **chlorodimethylvinylsilane**, a key precursor for more complex vinylsilanes, by reacting a vinyl Grignard reagent with dimethyldichlorosilane. The use of a catalyst, such as antimony trichloride, has been shown to significantly improve reaction yields from as low as 15% to over 80%.[5]

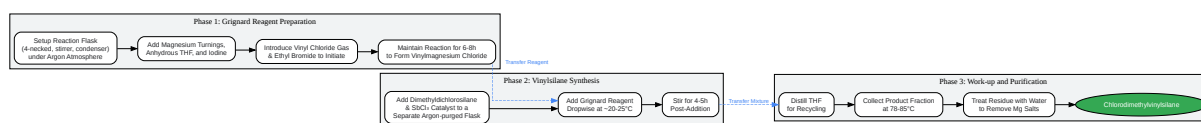
Quantitative Data Summary

The following table summarizes key quantitative data from representative syntheses of **chlorodimethylvinylsilane** using a vinyl Grignard reagent. The data highlights the critical role of a catalyst in achieving high yields.

Parameter	Example 1 (Catalyzed)	Example 2 (Catalyzed)	Example 3 (Uncatalyzed Control)	Reference
Starting Silane	Dimethyldichloro silane	Dimethyldichloro silane	Dimethyldichloro silane	[5]
Grignard Reagent	Vinylmagnesium Chloride	Vinylmagnesium Bromide	Vinylmagnesium Chloride	[5]
Molar Ratio (Grignard:Silane)	1.10 : 1	1.05 : 1	1.05 : 1	[5]
Catalyst	Antimony Trichloride (SbCl ₃)	Antimony Trichloride (SbCl ₃)	None	[5]
Catalyst Loading	1% (w/w vs. silane)	2% (w/w vs. silane)	N/A	[5]
Solvent	Anhydrous Tetrahydrofuran (THF)	Anhydrous Tetrahydrofuran (THF)	Anhydrous Tetrahydrofuran (THF)	[5]
Reaction Temperature	~20 °C	~25 °C	Room Temperature	[5]
Reaction Time	4.5 hours (post-addition)	4 hours (post-addition)	4 hours (post-addition)	[5]
Crude Product Purity (GC)	93.8%	95.1%	Not specified, low yield	[5]
Final Yield	83.2%	86.3%	32.8%	[5]

Experimental Workflow

The general workflow for the synthesis involves the preparation of the Grignard reagent followed by its reaction with the chlorosilane, and subsequent purification.



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Caption: Experimental workflow for **chlorodimethylvinylsilane** synthesis.

Detailed Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[6] All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Anhydrous solvents are essential.[5][6] Dimethyldichlorosilane is corrosive and moisture-sensitive. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Preparation of Vinylmagnesium Chloride Grignard Reagent

This protocol is adapted from patent CN109305985B.[5]

Apparatus:

- 2 L four-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser

- Thermometer
- Gas inlet tube

Reagents:

- Magnesium chips (36.5 g, 1.5 mol)
- Anhydrous Tetrahydrofuran (THF) (1.0 L)
- Iodine (a few crystals)
- Vinyl chloride gas
- Ethyl bromide (1.0 mL, as initiator)

Procedure:

- Assemble and flame-dry the glassware. Allow to cool to room temperature under a stream of dry argon.
- To the reaction flask, add magnesium chips, anhydrous THF, and a few crystals of iodine under an argon atmosphere.[5]
- Begin stirring and introduce a slow stream of vinyl chloride gas through the gas inlet tube.
- Add ethyl bromide (1.0 mL) to initiate the Grignard reaction. A successful initiation is typically indicated by the disappearance of the iodine color and a gentle reflux of the solvent.[7]
- Once initiated, continue the flow of vinyl chloride gas and maintain the reaction for approximately 6-8 hours to ensure complete formation of the Grignard reagent.[5]
- The resulting dark grey to black solution of vinylmagnesium chloride in THF is used directly in the next step.

Protocol 2: Synthesis of Chlorodimethylvinylsilane (Catalyzed)

This protocol is adapted from patent CN109305985B.[5]

Apparatus:

- 2 L four-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Constant pressure dropping funnel
- Thermometer

Reagents:

- Dimethyldichlorosilane (129.1 g, 1.0 mol), dried over molecular sieves
- Antimony trichloride (SbCl_3) (2.58 g, ~2% w/w)
- Vinylmagnesium chloride solution from Protocol 1 (approx. 740 mL, 1.05 mol)

Procedure:

- Set up the flame-dried apparatus under an argon atmosphere.
- Charge the reaction flask with dimethyldichlorosilane and antimony trichloride.[5]
- Transfer the prepared vinylmagnesium chloride solution to the constant pressure dropping funnel.
- Begin adding the Grignard reagent dropwise to the stirred solution of dimethyldichlorosilane at room temperature.
- Control the addition rate to maintain a stable reaction temperature of approximately 25°C. Cooling with a water bath may be necessary.
- After the addition is complete, continue to stir the reaction mixture for 4 hours at room temperature to ensure the reaction goes to completion.[5]

Protocol 3: Product Work-up and Purification

Procedure:

- Set up a distillation apparatus and distill the bulk of the tetrahydrofuran solvent from the reaction mixture for recycling.[5]
- Continue the distillation, collecting the fraction that boils between 78-85°C. This is the crude product.[5]
- The distillation residue contains inorganic magnesium salts. This can be treated with water to dissolve the salts.
- The crude product can be analyzed by Gas Chromatography (GC) to determine its purity. Typical crude purities are in the range of 93-95%, with dimethyldivinylsilane as a minor byproduct.[5]
- If higher purity is required, a careful fractional distillation can be performed.

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